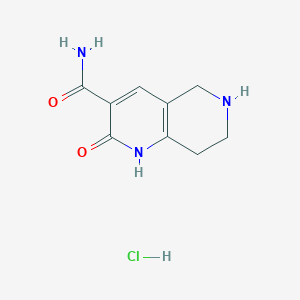

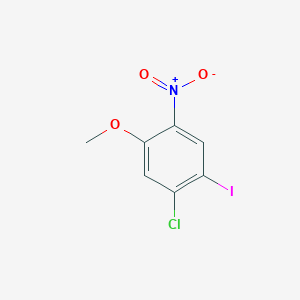

![molecular formula C11H17ClN6O2 B1433980 5-(甲氧甲基)-2-哌嗪-1-基[1,2,4]三唑并[1,5-a]嘧啶-7(4H)-酮盐酸盐 CAS No. 1638612-79-9](/img/structure/B1433980.png)

5-(甲氧甲基)-2-哌嗪-1-基[1,2,4]三唑并[1,5-a]嘧啶-7(4H)-酮盐酸盐

描述

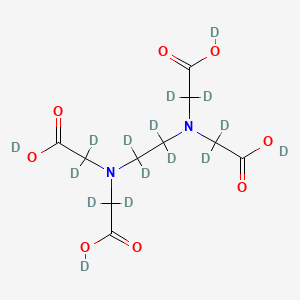

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class . It has a molecular weight of 300.75 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of similar compounds involves reactions of versatile multidentate ligands with metallic (II) salts . The process can involve the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core . In each compound, the triazolopyrimidine ligand shows a different and unusual coordination mode .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester under various conditions .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 300.75 .科学研究应用

抗菌活性

含有1,2,4-三唑基的混合物,包括结构类似于5-(甲氧甲基)-2-哌嗪-1-基[1,2,4]三唑并[1,5-a]嘧啶-7(4H)-酮盐酸盐的化合物,已被研究其作为广谱抗菌剂的潜力。这些化合物对各种临床重要的细菌,包括耐药菌株,表现出显著的活性,可能通过抑制关键的细菌酶如DNA旋转酶和拓扑异构酶IV来对抗细菌感染,并可能为对抗细菌感染提供新的治疗策略(Li & Zhang, 2021)。

抗抑郁和抗焦虑效果

含有哌嗪和三唑并[1,5-a]嘧啶结构的化合物已被研究其对中枢神经系统受体的影响,特别是对抗抑郁和焦虑症治疗中关键的5-羟色胺受体。这些化合物可能通过调节5-羟色胺系统表现出抗抑郁和抗焦虑活性,使它们成为治疗情绪障碍的新疗法候选药物(Wang et al., 2019)。

与DNA的相互作用和潜在的抗癌活性

与5-(甲氧甲基)-2-哌嗪-1-基[1,2,4]三唑并[1,5-a]嘧啶-7(4H)-酮盐酸盐相关的化合物,如小沟结合剂,已被证明对双链DNA的小沟具有很强的亲和力,特异性地结合AT富集序列。这种相互作用表明这些化合物在抗癌剂的开发中可能有应用,因为这些化合物可能干扰癌细胞的DNA复制和转录过程(Issar & Kakkar, 2013)。

抗病毒潜力

三唑并[1,5-a]嘧啶衍生物已被探索其抗病毒性能,特别是对RNA病毒。计算研究表明,其中一些化合物可能抑制病毒RNA依赖性RNA聚合酶(RdRp),这是类似SARS-CoV-2病毒复制中的关键酶。这突显了这类化合物在抗病毒药物的开发中的潜力,特别是在全球病毒爆发所带来的持续全球健康挑战的背景下(Karthic et al., 2022)。

作用机制

Target of Action

The primary target of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride affects the cell cycle regulatory pathway . By preventing the phosphorylation of key components for cell proliferation, the compound disrupts the normal progression of the cell cycle . This leads to a halt in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is a significant inhibition of cell proliferation . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

安全和危害

未来方向

生化分析

Biochemical Properties

5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride influences gene expression by modulating transcription factors and signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and growth .

Molecular Mechanism

At the molecular level, 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of other kinases and signaling molecules, further influencing cellular processes . Molecular docking studies have shown that the binding of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride to CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the compound’s inhibitory effects on CDK2 and its impact on cell proliferation and apoptosis are sustained over several days of treatment . Long-term studies in vivo have shown that the compound can maintain its efficacy in reducing tumor growth, although some degradation and reduced potency may occur over time .

Dosage Effects in Animal Models

The effects of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites that are excreted via the kidneys . The metabolic pathways involve hydroxylation and demethylation reactions, which are catalyzed by specific isoforms of cytochrome P450 . These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on CDK2 . Additionally, the compound may interact with transport proteins that facilitate its distribution to specific tissues, including tumors . The distribution pattern of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is primarily in the cytoplasm and nucleus . In the cytoplasm, the compound interacts with CDK2 and other signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors . The compound’s localization is directed by its ability to diffuse across cellular membranes and its interactions with specific binding proteins . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity .

属性

IUPAC Name |

5-(methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2.ClH/c1-19-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-12-3-5-16;/h6,12H,2-5,7H2,1H3,(H,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHISYNXDKSJCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

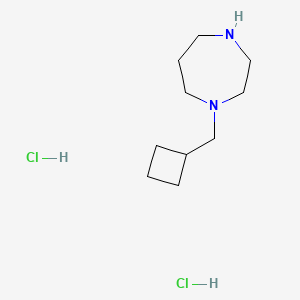

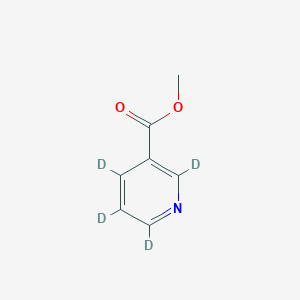

![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)

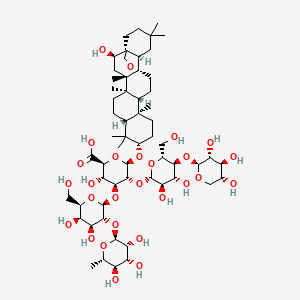

![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)

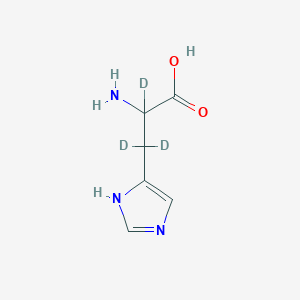

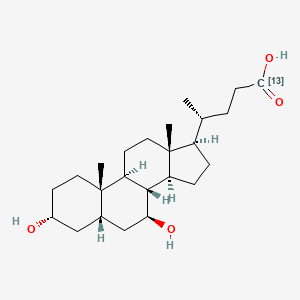

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)